molecular formula C7H7F B7724363 3-Fluorotoluene CAS No. 2599-73-7

3-Fluorotoluene

Cat. No.: B7724363
CAS No.: 2599-73-7
M. Wt: 110.13 g/mol
InChI Key: BTQZKHUEUDPRST-UHFFFAOYSA-N
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Description

3-Fluorotoluene is an organic compound with the molecular formula CH₃C₆H₄F. It is a colorless liquid with an aromatic odor and is used as an intermediate in organic synthesis. The compound is part of the fluorotoluene family, where a fluorine atom is substituted at different positions on the toluene ring. In the case of this compound, the fluorine atom is positioned at the meta position relative to the methyl group.

Biochemical Analysis

Biochemical Properties

3-Fluorotoluene has been shown to interact with various enzymes and proteins. For instance, it has been reported to be metabolized by the enzyme toluene dioxygenase . This enzyme initiates the catabolic assimilation of benzenoid hydrocarbons . The interaction between this compound and toluene dioxygenase is an example of how this compound participates in biochemical reactions.

Cellular Effects

The effects of this compound on cellular processes are not well-studied. It is known that fluorinated compounds can have various effects on cells. For instance, some fluorinated compounds can affect cell signaling pathways, gene expression, and cellular metabolism . It is plausible that this compound could have similar effects, but specific studies on this compound are needed to confirm this.

Molecular Mechanism

It is known that the compound can be oxidized by toluene dioxygenase, suggesting that it may interact with this enzyme at the molecular level

Temporal Effects in Laboratory Settings

It is known that the compound can be stable under normal temperatures and pressures

Metabolic Pathways

This compound is known to be metabolized by the enzyme toluene dioxygenase This suggests that it is involved in the metabolic pathway of toluene degradation

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluorotoluene can be synthesized through various methods. One common method involves the fluorination of toluene using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields this compound as the primary product.

Industrial Production Methods

Industrial production of this compound often involves the halogen exchange reaction, where a halogenated toluene (e.g., 3-chlorotoluene) reacts with a fluoride source such as potassium fluoride in the presence of a catalyst. This method is efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Fluorotoluene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-fluorobenzaldehyde using oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound can yield this compound derivatives.

    Substitution: It can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 3-Fluorobenzaldehyde.

    Reduction: Various fluorotoluene derivatives.

    Substitution: Products depend on the nucleophile used, such as 3-methoxytoluene when using sodium methoxide.

Scientific Research Applications

3-Fluorotoluene is used in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: It is used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.

    Medicine: this compound derivatives are explored for their potential pharmaceutical properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorotoluene: Fluorine atom at the ortho position.

    4-Fluorotoluene: Fluorine atom at the para position.

    Fluorobenzene: Benzene ring with a single fluorine atom.

    Trifluorotoluene: Toluene with three fluorine atoms.

Uniqueness

3-Fluorotoluene is unique due to the position of the fluorine atom, which affects its chemical reactivity and physical properties. Compared to its isomers, this compound may exhibit different reactivity in substitution reactions and different physical properties such as boiling point and density.

Properties

IUPAC Name

1-fluoro-3-methylbenzene
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InChI

InChI=1S/C7H7F/c1-6-3-2-4-7(8)5-6/h2-5H,1H3
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InChI Key

BTQZKHUEUDPRST-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC=C1)F
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Molecular Formula

C7H7F
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DSSTOX Substance ID

DTXSID2059855
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Molecular Weight

110.13 g/mol
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Physical Description

3-fluorotoluene appears as a colorless liquid with an aromatic odor. Boiling point 239 °C. Flash point 63 °F. Density 0.991 g / cm3 --- may float or sink in water. (USCG, 1999), Colorless liquid; [Merck Index] Aromatic odor; [Alfa Aesar MSDS]
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Boiling Point

240.8 °F at 760 mmHg (USCG, 1999)
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Flash Point

49 °F (USCG, 1999)
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Density

0.9986 at 68 °F (USCG, 1999) - Less dense than water; will float
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Vapor Pressure

42.39 mmHg (USCG, 1999), 21.8 [mmHg]
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CAS No.

352-70-5, 2599-73-7
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Melting Point

-125.9 °F (USCG, 1999)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and available spectroscopic data for 3-Fluorotoluene?

A1: this compound has the molecular formula C7H7F and a molecular weight of 110.13 g/mol. Spectroscopic data, including a full analysis of its proton magnetic resonance spectrum, can be found in a study by Schaefer et al. . Additionally, research on valence and Rydberg excitations of this compound in the 4.4–10.8 eV photoabsorption energy region provides further spectroscopic insights .

Q2: Can solid acid catalysts improve the selectivity of this compound nitration?

A3: Yes, research has demonstrated that solid acid catalysts like Fe/Mo/SiO2, MoO3/SiO2, and H-beta significantly enhance the regioselectivity of this compound nitration with 70% nitric acid. These catalysts lead to high conversion rates and favor the formation of 3-fluoro-6-nitrotoluene over 3-fluoro-4-nitrotoluene, showcasing their potential for greener and more efficient nitration processes .

Q3: How does this compound interact with Pseudomonas sp. strain T-12?

A4: Studies have shown that Pseudomonas sp. strain T-12, when induced with toluene-degrading enzymes, can metabolize this compound and other 3-fluoro-substituted benzenes. This process involves the transformation of this compound into 2,3-catechol with simultaneous defluorination, releasing inorganic fluoride . This suggests a potential bioremediation application of this bacterial strain for degrading fluorinated aromatic compounds.

Q4: What is the significance of the long-range spin-spin coupling constant in this compound?

A5: The long-range spin-spin coupling constant over five bonds between methyl protons and fluorine-19 in this compound has been found to be negative. This observation is significant because it provides insights into the coupling mechanism, which involves both positive σ electron and negative π electron components . Understanding these interactions is crucial for interpreting NMR spectra and studying electronic structures.

Q5: How can this compound be used in the synthesis of pharmaceuticals?

A6: this compound serves as a valuable starting material in the synthesis of various pharmaceuticals. For example, it can be selectively deprotonated at the 4-position using tert-butyllithium in the presence of potassium tert-butoxide, paving the way for further functionalization and ultimately leading to the analgesic flurbiprofen . Additionally, this compound plays a crucial role in synthesizing N-methyl-3-(3-methylphenoxy)-3-phenylpropylamine hydrochloride (3-ATM HCl), a key intermediate in the production of Atomoxetine, a medication used to treat attention-deficit/hyperactivity disorder (ADHD) .

Q6: What is known about the polymorphic behavior of this compound?

A7: Research has shown that this compound can exist in different polymorphic forms depending on the crystallization conditions. Cryo-crystallization and high-pressure crystallization lead to the formation of two distinct polymorphs. This polymorphism is attributed to the weak C–H···F–C hydrogen bonding present in the system, which can be influenced by temperature and pressure changes during crystallization .

Q7: How does the presence of fluorine in this compound affect its behavior on zeolite catalysts?

A8: Studies have investigated the reactions of this compound with methanol on zeolite catalysts such as HBeta, HZSM-5, and HSAPO-5. While this compound readily undergoes methylation on these catalysts, it does not contribute significantly to the hydrocarbon pool mechanism observed in methanol-to-olefin (MTO) catalysis. This suggests that the presence of fluorine alters the reactivity of the aromatic ring, hindering its ability to participate in the key steps of MTO chemistry .

Q8: Can this compound be used in the synthesis of radiolabeled compounds for positron emission tomography (PET)?

A9: Yes, research has explored the use of this compound derivatives as precursors for synthesizing radiolabeled amino acids, specifically (S)-3-fluoro-α-methylphenylalanine, for PET imaging. This involves incorporating fluorine-18 into the molecule through a fluorodetriazenation reaction. Although challenging due to the constraints of working with fluorine-18, this approach shows promise for developing new PET tracers to study neurotransmission in the brain .

Q9: How can the purity of 2-Fluorotoluene, a starting material for Atomoxetine synthesis, be controlled?

A10: Controlling the purity of 2-Fluorotoluene is crucial during Atomoxetine synthesis, as impurities like this compound, 4-Fluorotoluene, and fluorobenzene can impact the final product's quality. Researchers have developed methods to limit these impurities and ensure the purity of the synthesized Atomoxetine Hydrochloride. One approach involves using N-methyl-3-(3-methylphenoxy)-3-phenylpropylamine hydrochloride (3-ATM HCl) as a reference marker to quantify the impurities in the 2-Fluorotoluene starting material .

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